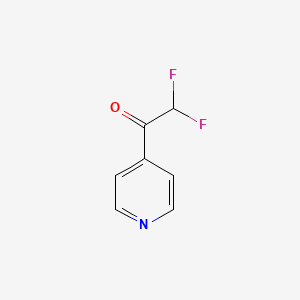
2,2-Difluoro-1-(4-pyridyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(4-pyridyl)ethanone is a fluorinated organic compound with the molecular formula C7H5F2NO It is a derivative of ethanone, where two fluorine atoms are attached to the second carbon, and a pyridine ring is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-pyridyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 2,2-difluoroacetyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Another method involves the use of 4-pyridylboronic acid in a Suzuki-Miyaura coupling reaction with 2,2-difluoroacetyl chloride. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2-Difluoro-1-(4-pyridyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 2,2-Difluoro-1-(4-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the modulation of biological pathways and physiological effects.
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1-(pyridin-2-yl)ethanone
- 2,2-Difluoro-1-(pyridin-3-yl)ethanone
- 2,2-Difluoro-1-(pyridin-4-yl)ethanone
Uniqueness
2,2-Difluoro-1-(4-pyridyl)ethanone is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
157.12 g/mol |
IUPAC 名称 |
2,2-difluoro-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
InChI 键 |
HRRCHKPMKNKUGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


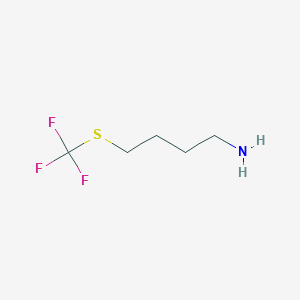
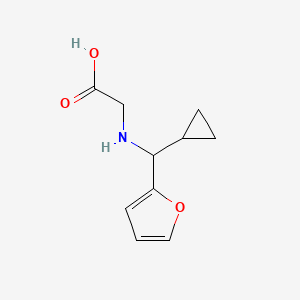
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
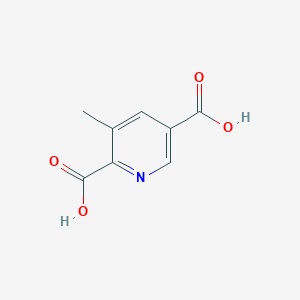

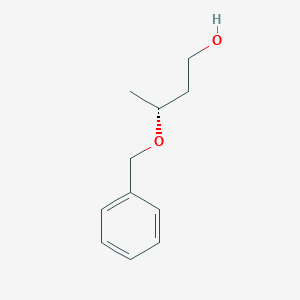
![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)

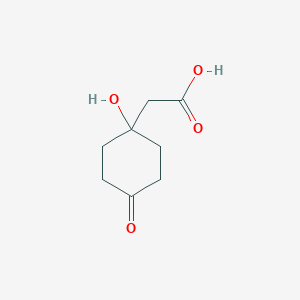

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
